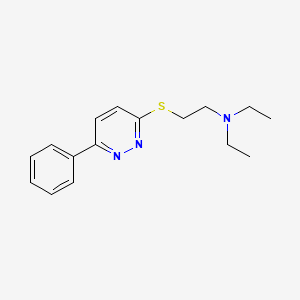

N,N-diethyl-2-((6-phenylpyridazin-3-yl)thio)ethanamine

Description

Properties

IUPAC Name |

N,N-diethyl-2-(6-phenylpyridazin-3-yl)sulfanylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3S/c1-3-19(4-2)12-13-20-16-11-10-15(17-18-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMANHLTJYUAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=NN=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of N,N-diethyl-2-((6-phenylpyridazin-3-yl)thio)ethanamine can be divided into three key stages:

- Construction of the pyridazine core with appropriate substitution patterns.

- Introduction of the thioether bridge at position 3.

- Functionalization of the pyridazine ring with a phenyl group at position 6 and subsequent alkylation to form the N,N-diethyl ethanamine side chain.

Each stage employs distinct reaction mechanisms, including cyclization, nucleophilic substitution, and transition metal-catalyzed cross-coupling.

Detailed Preparation Methods

Synthesis of the Pyridazine Core

Pyridazine derivatives are typically synthesized via cyclization reactions. A common approach involves the condensation of 1,4-diketones with hydrazine hydrate under acidic or basic conditions. For example, reacting 1,4-diphenylbutane-1,4-dione with hydrazine yields 6-phenylpyridazine, though this method lacks the thioether and amine substituents. Modifications to this protocol include using substituted diketones or post-cyclization functionalization.

Alternative Route: Halogenation for Subsequent Functionalization

To enable later-stage coupling reactions, the pyridazine core is often halogenated at position 3 or 6. Bromination using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C provides 3-bromo-6-phenylpyridazine. This intermediate serves as a critical substrate for Suzuki-Miyaura coupling or nucleophilic substitution.

Functionalization of the Pyridazine Ring

Alkylation to Form N,N-Diethyl Ethanamine

The primary amine in 2-((6-phenylpyridazin-3-yl)thio)ethanamine is alkylated using diethyl sulfate in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 50°C. Alternatively, reductive amination with acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol provides the N,N-diethyl group.

Analytical Characterization

Critical characterization data include:

Challenges and Mitigation Strategies

- Regioselectivity in Pyridazine Substitution : Directed ortho-metalation using lithium diisopropylamide (LDA) ensures precise functionalization at position 3.

- Thioether Oxidation : Conducting reactions under inert atmosphere (Ar/N₂) prevents oxidation to sulfones.

- Purification Difficulties : Silica gel chromatography with gradient elution (hexane:ethyl acetate 10:1 to 1:1) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-((6-phenylpyridazin-3-yl)thio)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-((6-phenylpyridazin-3-yl)thio)ethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use as an antihypertensive and antidepressant agent.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-((6-phenylpyridazin-3-yl)thio)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

2-((4-Chlorophenyl)thio)-N,N-diethyl-ethanamine Hydrochloride ()

- Structural Differences : Replaces the pyridazine ring with a chlorinated benzene ring.

- Impact: The electron-withdrawing chlorine atom increases polarity and may enhance receptor binding affinity in certain contexts (e.g., halogen bonding).

- Physicochemical Properties : Higher logP (lipophilicity) due to chlorine, possibly improving blood-brain barrier penetration but increasing metabolic oxidation risks .

Protonitazene (N,N-Diethyl-2-[5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl]ethanamine) ()

- Structural Differences : Features a benzimidazole core with nitro and propoxybenzyl substituents.

- Impact: The benzimidazole ring is a fused bicyclic system with basic nitrogen atoms, enabling strong interactions with opioid receptors. Protonitazene is a Schedule I controlled substance due to potent μ-opioid receptor agonism . The nitro group (-NO₂) introduces metabolic liabilities (e.g., reduction to reactive amines) and enhances oxidative stress risks.

- Key Contrast : Unlike the pyridazine-based target compound, Protonitazene’s benzimidazole core and nitro group confer high psychoactivity and regulatory restrictions .

Variations in the Alkylamine Chain

2-Chloro-N,N-diethylethanamine ()

- Structural Differences : Substitutes the thioether with a chloroethyl group.

- Impact: The chlorine atom acts as a leaving group, making this compound a precursor in alkylation reactions.

- Applications : Primarily used in synthetic chemistry rather than pharmacology due to high reactivity .

N,N-Diethyl-2-[(4-methylphenyl)methoxy]ethanamine Hydrochloride ()

- Structural Differences : Replaces the thioether with a methylbenzyl ether (-O-CH₂-C₆H₄-CH₃).

- The methyl group enhances lipophilicity but reduces electronic interactions compared to sulfur .

Complex Heterocyclic Analogues

N,N-Diethyl-2-[[1-(2-fluorophenyl)-3-isoquinolinyl]thio]ethanamine Ethanedioate ()

- Structural Differences: Incorporates a fluorophenyl-substituted isoquinoline core.

- The isoquinoline ring’s larger π-system may enable intercalation or stacking interactions absent in pyridazine derivatives .

Terpene-Thioether Derivatives ()

- Example : N,N-Diethyl-2-[(3-pinanyl)thio]ethanamine.

- Impact :

- Bulky bicyclic terpene substituents (e.g., pinane) reduce solubility but may improve target selectivity via steric hindrance.

- The thioether linkage retains sulfur’s electronic effects, but the rigid terpene structure limits conformational flexibility .

Biological Activity

N,N-Diethyl-2-((6-phenylpyridazin-3-yl)thio)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Pyridazine Derivative : The 6-phenylpyridazine moiety can be synthesized through cyclization reactions involving appropriate precursors.

- Thioether Formation : The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.

- Alkylation : The final step involves the alkylation of the amine with diethyl sulfate or a similar alkylating agent to yield the target compound.

Biological Activity

This compound exhibits a range of biological activities, which are summarized below:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these bacteria are reported to be in the low micromolar range, suggesting potent activity.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases. For instance, it has shown inhibitory effects on butyrylcholinesterase, which is relevant in Alzheimer's disease research. The half-maximal inhibitory concentration (IC50) values indicate moderate inhibition, warranting further investigation into its therapeutic potential.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Binding Affinity : The presence of the pyridazine ring enhances binding affinity to target proteins through π–π stacking interactions and hydrogen bonding.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis via mitochondrial pathways.

- Inhibition of Key Pathways : By inhibiting specific enzymes, it disrupts metabolic pathways crucial for cancer cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

- Combination Therapies : Research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic outcomes by overcoming drug resistance mechanisms.

Data Summary

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-diethyl-2-((6-phenylpyridazin-3-yl)thio)ethanamine to improve yield and purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution (e.g., thioether formation) and amine alkylation. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyridazine-thioether intermediates .

- Temperature control : Stepwise heating (e.g., 60–80°C for thiol coupling) minimizes side reactions .

- Purification : Use preparative HPLC or column chromatography to isolate intermediates and final products, validated via TLC and NMR .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for ethanamine protons (δ 2.5–3.5 ppm) and pyridazine aromatic protons (δ 7.0–8.5 ppm), with comparison to analogs .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the pyridazin-3-yl-thioether moiety .

- IR spectroscopy : Validate thioether (C-S stretch, ~650 cm⁻¹) and tertiary amine (N-CH2, ~2800 cm⁻¹) functional groups .

Q. How should preliminary bioactivity screening be designed for this compound?

- Methodology :

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase targets linked to pyridazine derivatives) at 1–100 μM concentrations .

- Control experiments : Compare activity to structurally related compounds (e.g., pyridazine analogs without the thioether group) to isolate pharmacophore contributions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?

- Methodology :

- Systematic modifications : Synthesize derivatives with variations in the phenylpyridazine core (e.g., electron-withdrawing substituents) or ethanamine chain (e.g., N-alkyl vs. N,N-dialkyl groups) .

- Data normalization : Use standardized assays (e.g., IC50 values in kinase inhibition) and multivariate analysis to correlate structural features with activity trends .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and validate with experimental IC50 values .

Q. What strategies address low solubility or stability in pharmacological assays?

- Methodology :

- Salt formation : Prepare hydrochloride salts (common for tertiary amines) to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the ethanamine moiety to improve bioavailability .

- Stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., oxidation of thioether) .

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s stereochemical complexity?

- Methodology :

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .

- Asymmetric synthesis : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps like thioether formation .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions .

Q. What computational approaches predict metabolic pathways and toxicity risks?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.